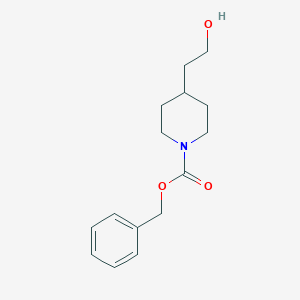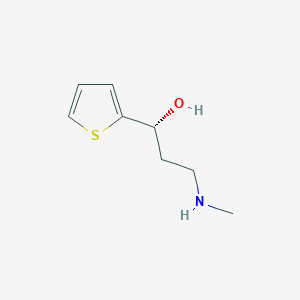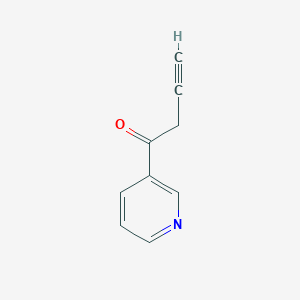
1-(3-Pyridinyl)-3-butyne-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Pyridinyl)-3-butyne-1-one, also known as P3B, is a chemical compound that has attracted attention in scientific research due to its potential applications in the field of drug discovery. P3B is an inhibitor of the enzyme SIRT2, which is involved in various cellular processes, including cell cycle regulation, DNA repair, and metabolism.
Mechanism Of Action
1-(3-Pyridinyl)-3-butyne-1-one inhibits SIRT2 by binding to the enzyme's active site and preventing its deacetylase activity. This leads to an accumulation of acetylated proteins, which can have various effects on cellular processes depending on the specific protein involved.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1-(3-Pyridinyl)-3-butyne-1-one depend on the specific cellular processes affected by the accumulation of acetylated proteins. In animal models of Parkinson's disease, 1-(3-Pyridinyl)-3-butyne-1-one has been shown to improve motor function and reduce neuroinflammation, likely through its inhibition of SIRT2. In cancer cells, SIRT2 inhibition can lead to cell cycle arrest and apoptosis, which may contribute to 1-(3-Pyridinyl)-3-butyne-1-one's anticancer properties.
Advantages And Limitations For Lab Experiments
One advantage of using 1-(3-Pyridinyl)-3-butyne-1-one in lab experiments is its specificity for SIRT2, which allows for targeted inhibition of this enzyme without affecting other cellular processes. However, 1-(3-Pyridinyl)-3-butyne-1-one's potency as an inhibitor may also make it difficult to achieve desired levels of inhibition without causing off-target effects. Additionally, the synthesis of 1-(3-Pyridinyl)-3-butyne-1-one can be complex and time-consuming, which may limit its availability for use in lab experiments.
Future Directions
There are several potential future directions for research on 1-(3-Pyridinyl)-3-butyne-1-one. One area of interest is the development of more potent and selective SIRT2 inhibitors based on the structure of 1-(3-Pyridinyl)-3-butyne-1-one. Additionally, further investigation into the specific cellular processes affected by SIRT2 inhibition could provide insights into the potential therapeutic applications of 1-(3-Pyridinyl)-3-butyne-1-one and related compounds. Finally, studies on the pharmacokinetics and toxicity of 1-(3-Pyridinyl)-3-butyne-1-one in animal models could provide valuable information for the development of potential drug candidates based on this compound.
Synthesis Methods
1-(3-Pyridinyl)-3-butyne-1-one can be synthesized using a multistep process involving the reaction of 3-pyridinecarboxaldehyde with ethyl acetoacetate, followed by the addition of propargyl bromide and subsequent deprotection of the resulting compound. The purity of the synthesized 1-(3-Pyridinyl)-3-butyne-1-one can be confirmed using various analytical techniques, such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Scientific Research Applications
1-(3-Pyridinyl)-3-butyne-1-one has been shown to have potential applications in the field of drug discovery, particularly for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. SIRT2 inhibition has been shown to have neuroprotective effects, and 1-(3-Pyridinyl)-3-butyne-1-one has been demonstrated to improve motor function and reduce neuroinflammation in animal models of Parkinson's disease. Additionally, 1-(3-Pyridinyl)-3-butyne-1-one has been shown to have anticancer properties, as SIRT2 inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
properties
CAS RN |
113590-54-8 |
|---|---|
Product Name |
1-(3-Pyridinyl)-3-butyne-1-one |
Molecular Formula |
C9H7NO |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
1-pyridin-3-ylbut-3-yn-1-one |
InChI |
InChI=1S/C9H7NO/c1-2-4-9(11)8-5-3-6-10-7-8/h1,3,5-7H,4H2 |
InChI Key |
QUHBKADGOFVMAT-UHFFFAOYSA-N |
SMILES |
C#CCC(=O)C1=CN=CC=C1 |
Canonical SMILES |
C#CCC(=O)C1=CN=CC=C1 |
synonyms |
3-Butyn-1-one,1-(3-pyridinyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



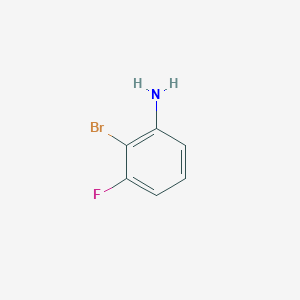
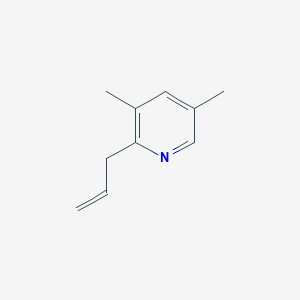
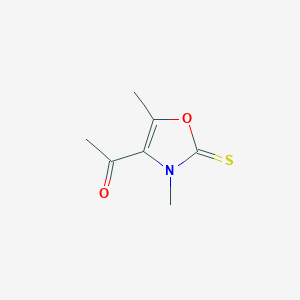
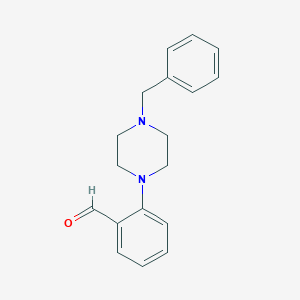
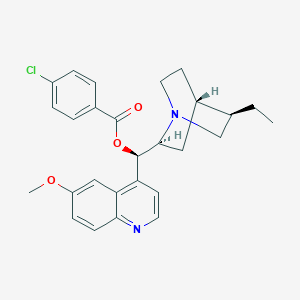
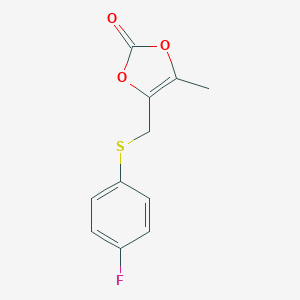
![2-[5-[[1-(Carboxymethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]amino]-2,4,6-trioxo-1,3-diazinan-1-yl]acetic acid](/img/structure/B56041.png)
![7-Methylene-5-azaspiro[2.4]heptan-4-one](/img/structure/B56042.png)
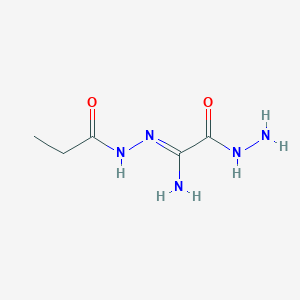
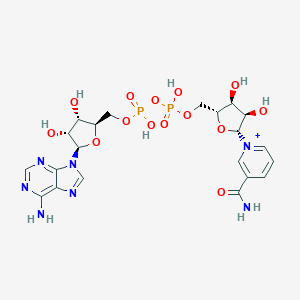
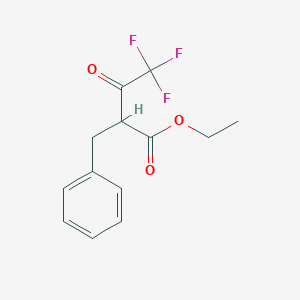
![(2R,3R,4S)-3-acetamido-2-[(1R,2S)-3-(4-azido-2-nitrophenyl)sulfanyl-1,2-dihydroxypropyl]-4-hydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B56050.png)
